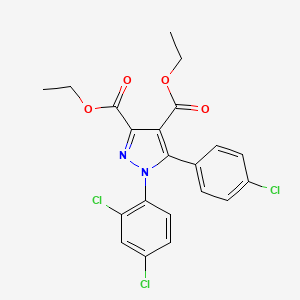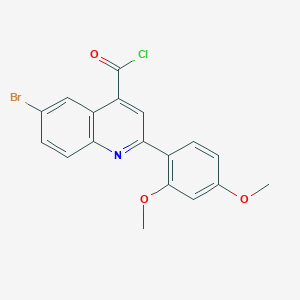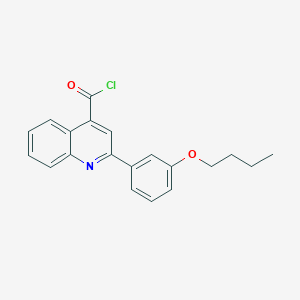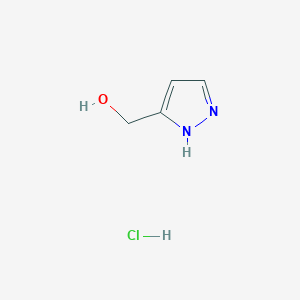
5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester
Übersicht
Beschreibung
5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C21H17Cl3N2O4 and its molecular weight is 467.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
Research on pyrazole derivatives, including similar structural compounds, has highlighted their importance in the development of ligands for complex synthesis and their potential application in material science. For example, studies on β-amino dicarbonyl compounds reveal insights into the structural characteristics and applications of pyrazole derivatives in designing functionalized ligands, which are crucial for catalysis and material science applications (Meskini et al., 2011). The detailed structural analysis, including spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data, provides foundational knowledge for understanding and further developing pyrazole-based compounds for various applications.
Potential for Nonlinear Optical Materials
Another area of interest is the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which have been studied for their optical nonlinearity properties. These properties are essential for applications in optical limiting and other photonic technologies. The findings suggest that pyrazole derivatives, by extension, could be valuable in designing materials with significant optical nonlinearities, indicating potential research applications in creating new optical materials (Chandrakantha et al., 2013).
Eigenschaften
IUPAC Name |
diethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O4/c1-3-29-20(27)17-18(21(28)30-4-2)25-26(16-10-9-14(23)11-15(16)24)19(17)12-5-7-13(22)8-6-12/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDCUCNANYIQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)
![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)




![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)




